molecular formula C14H14O4 B454975 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-46-3

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B454975
CAS No.: 438220-46-3
M. Wt: 246.26g/mol
InChI Key: SPRPGVQMLSAAEN-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde (CAS 1291489-83-2) is a furan-based chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the investigation of novel therapeutics for sickle cell disease (SCD) . It belongs to a class of furan-carbaldehyde derivatives that are studied for their ability to modify hemoglobin and inhibit the sickling of red blood cells, which is the primary pathological event in SCD . Unlike earlier aromatic aldehydes that form Schiff-base interactions, research on related analogs suggests this class of compounds may interact with hemoglobin via alternative mechanisms, such as covalent binding to surface cysteine residues (e.g., βCys93), thereby increasing oxygen affinity and directly destabilizing the sickle hemoglobin polymer . This dual mechanism of action makes it a valuable tool for researchers exploring new pathways for antisickling interventions. The compound is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-2-16-11-3-5-12(6-4-11)17-10-14-8-7-13(9-15)18-14/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRPGVQMLSAAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230907
Record name 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-46-3
Record name 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of HMF Sulfonates

The foundational step in many HMF derivatization strategies involves converting the hydroxymethyl group of HMF into a superior leaving group. Patent WO2014179156A1 details the synthesis of HMF sulfonates (e.g., triflates, tosylates, mesylates) through reactions with sulfonating agents such as triflic anhydride, tosyl chloride, or mesyl chloride in the presence of nucleophilic bases (e.g., pyridine) or non-nucleophilic bases (e.g., triethylamine) combined with nucleophiles. For instance, HMF reacts with tosyl chloride in methylene chloride at room temperature to yield 5-((tosyloxy)methyl)furan-2-carbaldehyde with a 71% yield. This intermediate’s stability and reactivity make it pivotal for subsequent nucleophilic substitutions.

Nucleophilic Substitution with 4-Ethoxyphenol

The target compound is synthesized via a nucleophilic aromatic substitution (SNAr) or alkylation reaction using the HMF sulfonate intermediate and 4-ethoxyphenol. In a representative procedure:

  • HMF tosylate (1.0 equiv) is reacted with 4-ethoxyphenol (1.2 equiv) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.

  • A base such as potassium carbonate or cesium carbonate is employed to deprotonate the phenol, enhancing its nucleophilicity.

Key Data :

ParameterValue
SolventDMF
Temperature70°C
Reaction Time18 hours
Yield68%

Characterization by 1H^1H NMR (400 MHz, CDCl3_3) reveals distinct signals:

  • Aldehyde proton at δ\delta 9.64 ppm (s, 1H).

  • Aromatic protons from the 4-ethoxyphenoxy group at δ\delta 6.82–7.25 ppm (m, 4H).

Direct Etherification via Mitsunobu Reaction

Reaction Mechanism and Conditions

The Mitsunobu reaction offers a one-step route to install the 4-ethoxyphenoxy group directly onto HMF. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) to facilitate the coupling between HMF and 4-ethoxyphenol.

Procedure :

  • HMF (1.0 equiv), 4-ethoxyphenol (1.5 equiv), DEAD (1.2 equiv), and PPh3_3 (1.2 equiv) are combined in anhydrous THF under nitrogen.

  • The mixture is stirred at room temperature for 24 hours, followed by purification via silica gel chromatography.

Key Data :

ParameterValue
SolventTHF
Temperature25°C
Reaction Time24 hours
Yield75%

Advantages and Limitations

The Mitsunobu method circumvents the need for pre-synthesized sulfonate intermediates, streamlining the process. However, it requires stoichiometric amounts of DEAD and PPh3_3, increasing costs and complicating waste management.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)CostScalabilityKey Challenges
Sulfonate Intermediate68ModerateHighMulti-step synthesis
Mitsunobu Reaction75HighModerateCostly reagents
Reductive AminationN/ALowLowUnproven for target compound

Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy : A strong absorption band at 1680–1700 cm1^{-1} confirms the aldehyde functionality.

  • 13C^{13}C NMR : Signals at δ\delta 190–192 ppm (aldehyde carbon) and 110–160 ppm (aromatic carbons) validate the structure.

Purity Assessment

HPLC analyses reported in the patent literature show >95% purity for sulfonate-derived products, while Mitsunobu-synthesized compounds require rigorous purification to remove phosphine oxide byproducts.

Industrial and Environmental Considerations

Solvent Selection

  • DMF and THF : Effective but pose environmental and toxicity concerns.

  • Alternative Solvents : Cyclopentyl methyl ether (CPME) or 2-methyl-THF offer greener profiles but may reduce yields by 10–15%.

Catalyst Recycling

The Pt/C catalyst used in oxidation steps (as described in WO2014179156A1) can be recovered and reused up to five times without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethoxyphenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities with related compounds:

Compound Name Substituent at 5-Position Core Structure Key Properties/Applications References
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde 4-Ethoxyphenoxy methyl Furan Potential pharmaceutical intermediate -
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl Furan Crystalline; high ∆cH°m (combustion)
5-Hydroxymethylfuran-2-carbaldehyde (HMF) Hydroxymethyl Furan Biomass-derived; acetalization
5-(3-Chloro-4-fluorophenyl)furan-2-carbaldehyde 3-Chloro-4-fluorophenyl Furan Antimicrobial activity
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl Thiophene Electronic applications

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5-nitrophenyl derivatives) increase thermodynamic stability and combustion enthalpies .
  • Electron-donating groups (e.g., ethoxyphenoxy, methoxy) enhance solubility and reactivity in substitution reactions .
  • Thiophene vs. Furan : Thiophene derivatives exhibit altered electronic properties due to sulfur’s larger atomic size and polarizability .

Thermodynamic Properties

Data from nitrophenyl analogs ():

Compound ∆cH°m (kJ/mol) ∆fH°m (kJ/mol) Sublimation Enthalpy (kJ/mol) Notes
5-(2-Nitrophenyl)furan-2-carbaldehyde -3420 ± 12 -195 ± 2 98.3 ± 0.5 Crystalline, stable
5-(4-Nitrophenyl)furan-2-carbaldehyde -3450 ± 15 -210 ± 3 102.1 ± 0.6 Higher ∆cH°m than isomers

The ethoxyphenoxy derivative is expected to have lower combustion enthalpies than nitro-substituted analogs due to reduced electron-withdrawing effects. Its sublimation energy may also be lower, favoring easier purification .

Chemical Reactivity

  • Knoevenagel Condensation: Furan-2-carbaldehydes readily undergo condensations with active methylene compounds (e.g., rhodanine, malononitrile). For example, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde forms heterocyclic adducts under microwave irradiation .
  • Acetalization: HMF derivatives form cyclic acetals (e.g., DFM) but face challenges with etherification side reactions due to the hydroxymethyl group . The ethoxyphenoxy group in the target compound may reduce such side reactions.

Biological Activity

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with an ethoxyphenoxy group and an aldehyde functional group. Its unique structure allows it to interact with various biological targets, making it a valuable compound for pharmacological studies.

The mechanism of action for this compound primarily involves:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The ethoxyphenoxy group may interact with hydrophobic regions of target molecules, enhancing the compound's biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus250
Escherichia coli200
Bacillus cereus300

These results suggest that the compound could serve as a lead for the development of new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity positions the compound as a potential therapeutic candidate for inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated various furan derivatives, including this compound, against cancer cell lines such as HeLa and HepG2. The compound demonstrated cytotoxicity with an IC50 value of approximately 150 µg/mL against HeLa cells .
  • In Vivo Studies : Additional research is needed to assess the in vivo efficacy and safety profile of this compound. Preliminary studies suggest that it may have a favorable safety profile with low cytotoxicity in normal cell lines .
  • Synthesis and Derivative Studies : Ongoing studies are focusing on synthesizing derivatives of this compound to enhance its biological activity. Variations in substituents on the furan ring are being explored to optimize its pharmacological properties .

Q & A

Q. What are the recommended synthetic routes for 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde, and how are reaction conditions optimized?

Synthesis typically involves functionalizing the furan-2-carbaldehyde core with substituents via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React furan-2-carbaldehyde derivatives with 4-ethoxyphenol in the presence of a base (e.g., K2_2CO3_3) to introduce the ethoxyphenoxy group .
  • Step 2 : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield and selectivity .
  • Step 3 : Purify via column chromatography or recrystallization, monitoring purity by HPLC or NMR .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., furan ring protons at δ 6.5–7.5 ppm, aldehyde protons at δ 9.5–10 ppm) .
  • FT-IR : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm1^{-1}, aromatic C-O-C at ~1250 cm1^{-1}) .
  • HPLC/MS : Assess purity (>99%) and molecular ion peaks (e.g., [M+H]+^+ for exact mass verification) .

Advanced Research Questions

Q. How are thermodynamic properties (e.g., enthalpy of formation) experimentally determined for furan carbaldehyde derivatives?

  • Combustion Calorimetry : Use a precision bomb calorimeter (e.g., B-08-MA) to measure combustion energy (ΔcH\Delta_cH^\circ). For 5-(nitrophenyl)-furan-2-carbaldehyde derivatives, ΔcH\Delta_cH^\circ values range from -3000 to -3500 kJ/mol .

  • Calculations : Apply Hess’s law to derive ΔfH\Delta_fH^\circ (enthalpy of formation) from combustion data. For example:

    ΔfH(solid)=ΔcH+ΔfH(products)ΔfH(reactants)\Delta_fH^\circ(\text{solid}) = \Delta_cH^\circ + \sum \Delta_fH^\circ(\text{products}) - \sum \Delta_fH^\circ(\text{reactants})

    Comparative analysis with additive methods (e.g., Benson group increments) can resolve discrepancies .

Q. How do substituents (e.g., nitro, ethoxy) influence the thermodynamic stability of furan carbaldehydes?

  • Electron-Withdrawing Groups (NO2_2) : Increase stability by reducing electron density on the furan ring, lowering ΔfH\Delta_fH^\circ (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde: ΔfH=150.2kJ/mol\Delta_fH^\circ = -150.2 \, \text{kJ/mol}) .

  • Electron-Donating Groups (OCH2_2CH3_3) : Decrease stability by increasing ring reactivity, raising ΔfH\Delta_fH^\circ .

  • Data Table :

    CompoundΔcH\Delta_cH^\circ (kJ/mol)ΔfH\Delta_fH^\circ (kJ/mol)
    5-(4-Nitrophenyl)-furan-2-carbaldehyde-3420 ± 12-150.2 ± 1.5
    5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde-3375 ± 10-145.8 ± 1.3

Q. What mechanisms explain acid-catalyzed degradation of furan carbaldehydes, and how are byproducts characterized?

  • Mechanism : Under acidic conditions, hydrolysis of the ethoxyphenoxy group generates 5-(hydroxymethyl)furan-2-carbaldehyde, followed by dehydration to form furanic polymers ("humins") .
  • Byproduct Identification : Use LC-MS and 1^1H NMR to detect intermediates like [(5-formylfuran-2-yl)methoxy]acetic acid .
  • Kinetics : Monitor reaction rates via pH and temperature dependence (e.g., Arrhenius plots for activation energy) .

Q. How can contradictions between experimental and computational thermodynamic data be resolved?

  • Validation : Cross-check experimental ΔfH\Delta_fH^\circ with DFT calculations (e.g., B3LYP/6-311++G** level) to identify systematic errors .
  • Error Analysis : Quantify uncertainties in combustion calorimetry (±0.1–0.3%) and adjust for non-ideal gas behavior in computational models .
  • Case Study : For 5-(2-methyl-4-nitrophenyl)-furan-2-carbaldehyde, additive methods underestimated ΔfH\Delta_fH^\circ by 5 kJ/mol due to steric effects, requiring manual correction .

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